molecular formula C24H25NO3S B2565860 4-(benzenesulfonyl)-N,N-dibenzylbutanamide CAS No. 941966-91-2

4-(benzenesulfonyl)-N,N-dibenzylbutanamide

Cat. No.: B2565860
CAS No.: 941966-91-2
M. Wt: 407.53
InChI Key: JNFJDZRXPAEKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzenesulfonyl)-N,N-dibenzylbutanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a butanamide backbone, with two benzyl groups attached to the nitrogen atom

Scientific Research Applications

4-(benzenesulfonyl)-N,N-dibenzylbutanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N,N-dibenzylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N,N-dibenzylbutanamide is unique due to its specific structure, which combines the properties of a sulfonamide with the additional stability and reactivity provided by the benzyl groups. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N,N-dibenzylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c26-24(17-10-18-29(27,28)23-15-8-3-9-16-23)25(19-21-11-4-1-5-12-21)20-22-13-6-2-7-14-22/h1-9,11-16H,10,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFJDZRXPAEKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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